![molecular formula C5H9N B1358214 2-Azabicyclo[2.1.1]hexane CAS No. 34392-24-0](/img/structure/B1358214.png)
2-Azabicyclo[2.1.1]hexane
Vue d'ensemble
Description
2-Azabicyclo[2.1.1]hexane is a chemical compound with the molecular formula C5H9N . It has emerged as an attractive class of sp3-rich cores for replacing flat, aromatic groups with metabolically resistant, three-dimensional frameworks in drug scaffolds .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.1.1]hexane has been accomplished starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride . The key step of this strategy involved a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate derived from the anhydride .
Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.1.1]hexane involves a bicyclic hexane ring system with a nitrogen atom incorporated into the structure . This structure is considered to be sp3-rich, which means it has a three-dimensional framework .
Chemical Reactions Analysis
The chemical reactions involving 2-Azabicyclo[2.1.1]hexane include a strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls . This reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, generating a highly complex azabicyclo[2.1.1]hexane scaffold .
Applications De Recherche Scientifique
Modular Approach to Bicyclohexane Modules
Researchers have developed an efficient and modular approach to create new 1,2-disubstituted bicyclo[2.1.1]hexane modules using photochemistry and [2 + 2] cycloaddition. This method allows for the generation of new building blocks that can be further derivatized .
Batchwise Multigram Preparation
A batchwise, multigram preparation method for 2-azabicyclo-[2.1.1]hexane hydrochloride has been developed, which is crucial for scaling up production for industrial applications. The key synthetic step involves an intramolecular displacement to forge the bicyclic ring system .
Access to Polysubstituted Bicyclohexanes
A photocatalytic cycloaddition reaction has been described that provides unified access to bicyclo[2.1.1]hexanes with various substitution patterns. This enables the exploration of chemical spaces that were previously inaccessible .
Mécanisme D'action
Target of Action
2-Azabicyclo[2.1.1]hexane is a compound that has been increasingly used as a substructure in the pharmaceutical and agrochemical patent literature . .
Mode of Action
The mode of action of 2-Azabicyclo[21It’s known that the compound can act as a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[21It’s known that the compound can be used to access new building blocks via [2 + 2] cycloaddition . This suggests that it may interact with biochemical pathways involving cycloaddition reactions.
Result of Action
The specific molecular and cellular effects of 2-Azabicyclo[21It’s known that the compound can be used to access new building blocks via [2 + 2] cycloaddition , suggesting that it may have a role in the synthesis of other compounds.
Orientations Futures
The future directions for the use of 2-Azabicyclo[2.1.1]hexane in chemical synthesis look promising. It has been suggested that a catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres could be a valuable tool in medicinal chemistry and crop science . Additionally, the development of new synthetic methodologies for the construction of 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space .
Propriétés
IUPAC Name |
2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-2-5(1)6-3-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHYXYKFMHJMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622446 | |
| Record name | 2-Azabicyclo[2.1.1]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.1]hexane | |
CAS RN |
34392-24-0 | |
| Record name | 2-Azabicyclo[2.1.1]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Azabicyclo[2.1.1]hexane interesting for medicinal chemistry?
A1: 2-Azabicyclo[2.1.1]hexane is a valuable building block in medicinal chemistry due to its structural similarity to proline. [, , ] It acts as a constrained proline analog, meaning it mimics proline's properties but with restricted conformational flexibility. This rigidity can enhance binding affinity and selectivity to target proteins.
Q2: How does the substitution at the C-4 position in proline analogs affect the trans/cis ratio of the prolyl peptide bond?
A2: Research shows that electronegative substituents at the C-4 position in proline analogs influence the preferred puckering of the pyrrolidine ring. [] This altered puckering, in turn, directly impacts the trans/cis ratio of the prolyl peptide bond.
Q3: Can you elaborate on the significance of the trans/cis ratio in the context of collagen stability?
A3: Collagen, a major structural protein, relies heavily on the trans/cis ratio of prolyl peptide bonds for its stability. [] Introducing proline analogs, especially fluorinated ones like (2S,4R)-4-fluoroproline and (2S,4S)-4-fluoroproline, can enhance collagen stability by influencing this ratio.
Q4: How does the choice of solvent influence the bromination of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes?
A5: The solvent plays a crucial role in determining the reaction pathway. [] Polar aprotic solvents like nitromethane promote nitrogen neighboring group participation, leading to rearranged products. In contrast, nonpolar solvents favor unrearranged 1,2-addition products.
Q5: What are the potential applications of 2-azabicyclo[2.1.1]hexane derivatives in medicinal chemistry?
A6: The unique structure of 2-azabicyclo[2.1.1]hexane derivatives, particularly their ability to exist in specific conformations, makes them attractive scaffolds for developing various biologically active molecules. [, , , ]
Q6: How has the synthesis of 2-azabicyclo[2.1.1]hexane evolved over time?
A7: Early syntheses often relied on multi-step processes with varying yields. [, , ] Newer methods, like those utilizing 3-(chloromethyl)cyclobutanone, offer more concise and efficient routes to these compounds. [, ]
Q7: What are the implications of introducing a 5-syn-tert-butyldimethylsilyloxymethyl group at the C1 position of N-tert-butoxycarbonyl-2-azabicyclo[2.1.1]hexane?
A9: This modification paves the way for creating conformationally constrained β-amino acid precursors. [] These precursors hold potential for building oligomers with well-defined secondary structures, opening doors for novel material design.
Q8: How does the presence of an electron-withdrawing group at the 6-anti position affect nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes?
A10: Electron-withdrawing groups at the 6-anti position hinder the rate of nucleophilic displacements at the 5-anti position. [] This observation highlights the impact of electronic effects on the reactivity of these strained bicyclic systems.
Q9: Why is Selectfluor a useful reagent in the synthesis of certain 2-azabicyclo[2.1.1]hexane derivatives?
A11: Selectfluor facilitates the stereoselective synthesis of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes. [] Its ability to initiate the rearrangement of iodides to alcohols expands the possibilities for introducing diverse functionalities into these molecules.
Q10: Have researchers explored the photochemical properties of 2-azabicyclo[2.1.1]hexane derivatives?
A12: Yes, photochemical reactions have proven useful in the synthesis of various 2-azabicyclo[2.1.1]hexane derivatives. [, , ] Intramolecular [2+2] photocycloadditions, for example, offer a route to these structures from appropriately functionalized precursors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



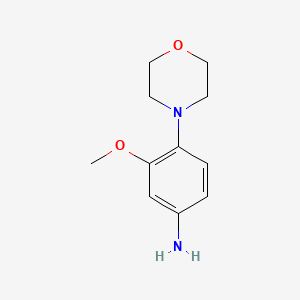
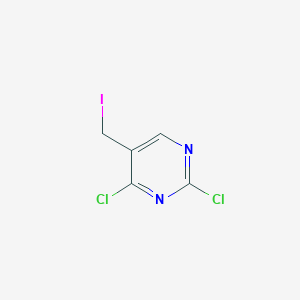
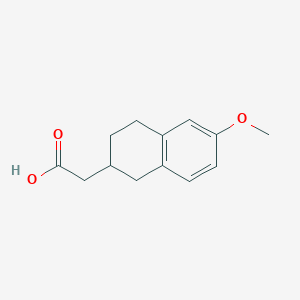
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1358140.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

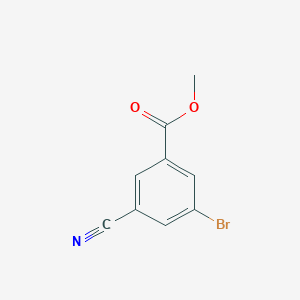
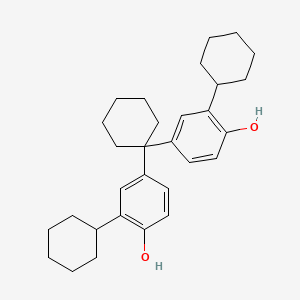


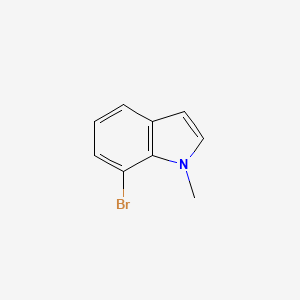

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)
